![molecular formula C10H11F3O2 B1411784 2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol CAS No. 1691607-26-7](/img/structure/B1411784.png)
2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol
Overview
Description
“2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol” is an organic compound . It is an intermediate in the synthesis of α-1 adrenoceptor blockers such as silodosin . It is also used for the preparation of phenyl acetate compounds with short sedative and hypnotic effect .
Synthesis Analysis
The synthesis of “2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol” involves a multistep process. The synthesis starts from 2-methoxy phenol and uses reagents like 1,1,1-trifluoro ethyl iodide, boron tribromide, and Lithium aluminium hydride . An improved process for the synthesis of this compound has been reported, which is commercially viable and industrially advantageous .Molecular Structure Analysis
The molecular formula of “2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol” is C10H11F3O3 . The molecular weight is 220.051865 Da .Chemical Reactions Analysis
The 2,2,2-trifluoroethoxy group in “2-[2-(2,2,2-Trifluoroethoxy)-phenyl]-ethanol” is described as an alternative leaving group for hydrolytically unstable heteroaryl chlorides. This group provides improved shelf stability while maintaining reactivity toward nucleophiles in S N Ar reactions .Scientific Research Applications
Positron Emission Tomography (PET) Imaging
The 2,2,2-trifluoroethoxy group is increasingly used in drugs and potential tracers for biomedical imaging with PET . This application is significant because PET imaging plays a vital role in biomedical research, drug discovery, disease staging, and diagnosis. The 2,2,2-trifluoroethoxy group can be attached to complex molecules with radioactive and metabolically stable moieties, providing new candidate PET tracers.
Drug Discovery and Development
Isotopologues of potassium 2,2,2-trifluoroethoxide have been synthesized and shown to be useful for stable isotopic labeling . This is beneficial for drug discovery and development as it allows for the tracking
properties
IUPAC Name |
2-[2-(2,2,2-trifluoroethoxy)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2/c11-10(12,13)7-15-9-4-2-1-3-8(9)5-6-14/h1-4,14H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVMAZMHVLKFOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)OCC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(2,2,2-Trifluoro-ethoxy)-phenyl]-ethanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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